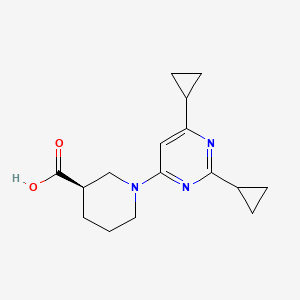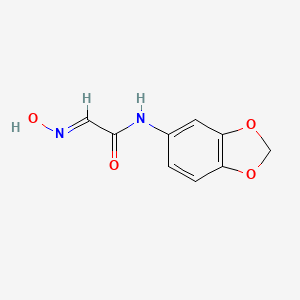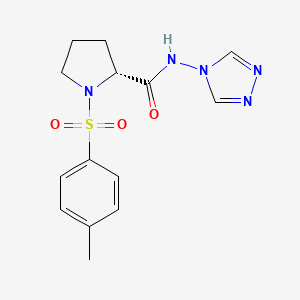
3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide, also known as CDCP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDCP is a member of the cyanoenamide family of compounds and has been shown to possess a range of biological activities, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide has been shown to possess a range of biochemical and physiological effects, including anticancer activity, anti-inflammatory activity, and neuroprotective activity. 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide has also been shown to possess antioxidant activity, which may be beneficial in preventing oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide in lab experiments include its low toxicity, high solubility in water, and ease of synthesis. However, the limitations of using 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide include its limited stability and reactivity, which may make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide, including the development of new synthetic methods for its production, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide in the development of new materials and technologies may also be an area of future research.
Synthesemethoden
The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with malononitrile and ammonium acetate in the presence of a catalytic amount of piperidine. The resulting product is then subjected to a dehydration reaction using polyphosphoric acid to yield 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide has been shown to possess anticancer activity by inhibiting the growth of cancer cells. In pharmacology, 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide has been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. In material science, 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide has been investigated for its potential use in the development of new materials, such as liquid crystals and polymers.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-9-4-3-7(10(13)11(9)18-2)5-8(6-14)12(15)16/h3-5H,1-2H3,(H2,15,16)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNDBWFRGQVENC-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C(C#N)C(=O)N)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C(\C#N)/C(=O)N)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Bromo-4-nitroanilino)propyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7683003.png)

![4-ethoxy-7-((1-methyl-1H-pyrazol-4-yl)methyl)-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine](/img/structure/B7683039.png)
![2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B7683047.png)


![(E)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B7683060.png)

![1-[1-(6-methylpyridin-2-yl)piperidin-4-yl]-3-[2-[(2R)-oxolan-2-yl]ethyl]urea](/img/structure/B7683080.png)

![(2S)-N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7683105.png)
![propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate](/img/structure/B7683118.png)
![4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid](/img/structure/B7683122.png)
![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B7683128.png)